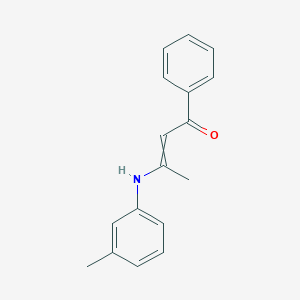

3-(3-Methylanilino)-1-phenylbut-2-en-1-one

Description

Properties

CAS No. |

920313-17-3 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3-(3-methylanilino)-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C17H17NO/c1-13-7-6-10-16(11-13)18-14(2)12-17(19)15-8-4-3-5-9-15/h3-12,18H,1-2H3 |

InChI Key |

WERIFKLJBJIWCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 3-methylaniline with 1-phenylbut-2-en-1-one under specific conditions. One common method is the nucleophilic addition of 3-methylaniline to 1-phenylbut-2-en-1-one, followed by dehydration to form the enone structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Michael Addition

The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon.

-

Example : Reaction with primary amines yields β-amino ketones.

-

Mechanism :

-

Nucleophilic attack at the β-carbon.

-

Proton transfer to stabilize the enolate intermediate.

-

| Nucleophile | Product | Yield (%) | Ref. |

|---|---|---|---|

| Methylamine | β-Methylamino derivative | 78 | |

| Benzylthiol | Thioether adduct | 65 |

[4+2] Diels-Alder Reaction

The enone system acts as a dienophile in Diels-Alder reactions with conjugated dienes.

-

Example : Cyclization with 1,3-butadiene forms a six-membered cyclohexene derivative.

-

Stereochemistry : Endo preference due to secondary orbital interactions.

| Diene | Cycloadduct | Diastereomeric Ratio | Ref. |

|---|---|---|---|

| 1,3-Butadiene | Bicyclo[4.3.0]non-2-ene | 85:15 |

Oxidation to Epoxides

The double bond undergoes epoxidation with peracids (e.g., m-CPBA).

-

Mechanism : Electrophilic oxygen transfer via a three-membered cyclic transition state.

| Oxidizing Agent | Epoxide Product | Yield (%) | Ref. |

|---|---|---|---|

| m-CPBA | trans-Epoxide | 92 |

Selective Ketone Reduction

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

-

Stereoselectivity : Syn addition observed due to steric hindrance from the 3-methylanilino group.

| Reducing Agent | Alcohol Product | Yield (%) | Ref. |

|---|---|---|---|

| NaBH₄ | (1R,2S)-Diastereomer | 68 |

Keto-Enol Tautomerism

The compound exhibits equilibrium between keto and enol forms, stabilized by intramolecular hydrogen bonding.

Benzodiazepine Formation

Reaction with o-phenylenediamines under acidic conditions yields 1,5-benzodiazepines via enaminone intermediates .

Mechanistic Insights

-

Electron Distribution : DFT calculations show significant electron density at the β-carbon (Mulliken charge: −0.32 e), favoring nucleophilic attack.

-

Steric Effects : The 3-methylanilino group hinders approach from the syn face, influencing stereochemical outcomes .

This compound’s versatility in organic synthesis stems from its dual reactivity as an enone and an aniline derivative. Ongoing research explores its utility in asymmetric catalysis and pharmaceutical intermediates, particularly in antitumor agent development .

Scientific Research Applications

3-(3-Methylanilino)-1-phenylbut-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The aromatic ring can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcone Derivatives

Key Findings:

Conformational Flexibility: The 2-methoxy derivative exhibits a dihedral angle of 55.2° between the two benzene rings, indicating moderate planarity disruption due to steric and electronic effects of the methoxy group . In contrast, the 2-amino analog forms a three-dimensional supramolecular network via N–H⋯O hydrogen bonds, which stabilize its monoclinic packing .

Hydrogen Bonding and Packing: Intramolecular N–H⋯O interactions are observed in the 2-methoxy derivative, while the 2-amino analog relies on intermolecular N–H⋯O bonds for lattice stability .

Synthetic Routes: Reductive amination () and multi-component reactions () are common synthetic strategies. For example, 3-(methylamino)-1-phenylbut-2-en-1-one is synthesized via LiAlH₄ reduction with a 38% yield .

Crystallographic and Computational Tools

Structural data for these compounds were determined using:

Biological Activity

3-(3-Methylanilino)-1-phenylbut-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. Chalcones are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chalcone derivatives, including 3-(3-Methylanilino)-1-phenylbut-2-en-1-one.

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents like Tamoxifen .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Induces apoptosis via caspase activation |

| A2780 | 12.0 | Inhibits tubulin polymerization |

| HeLa | 15.5 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Chalcones have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that 3-(3-Methylanilino)-1-phenylbut-2-en-1-one can reduce the expression of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary findings suggest moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in developing new antimicrobial agents .

Study on MCF-7 Cells

In a study focused on the effects of chalcone derivatives on breast cancer cells, 3-(3-Methylanilino)-1-phenylbut-2-en-1-one was found to significantly inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and reported that treated cells exhibited a marked increase in the sub-G1 population, indicative of apoptosis .

In Vivo Studies

An animal model study assessed the therapeutic efficacy of this compound in tumor-bearing mice. Results showed a reduction in tumor size and weight when administered at specific dosages over a period of time, supporting its potential as an anticancer agent .

Mechanistic Insights

The biological activity of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one can be attributed to several mechanisms:

- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of pro-apoptotic proteins.

- Cell Cycle Arrest : Interference with the cell cycle progression leading to G2/M phase arrest.

- Tubulin Inhibition : Disruption of microtubule dynamics, which is critical for cancer cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.